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Compound of Interest

Compound Name: 2-Amino-6-methylpyridine

Cat. No.: B158447 Get Quote

Introduction

2-Amino-6-methylpyridine is a heterocyclic compound that serves as a crucial scaffold in

medicinal chemistry. Its derivatives, or analogs, have garnered significant attention due to their

wide spectrum of biological activities. These compounds are being explored for their potential

as therapeutic agents in various domains, including oncology, inflammation, and infectious

diseases.[1][2] The versatility of the 2-aminopyridine core allows for structural modifications

that can enhance potency and selectivity for specific biological targets.[2][3] This guide

provides a comparative overview of the anticancer, anti-inflammatory, antimicrobial, and

enzyme-inhibitory activities of various 2-Amino-6-methylpyridine analogs, supported by

experimental data and methodologies.

Anticancer Activity
Derivatives of the pyridine scaffold have shown significant potential as anticancer agents, with

several approved drugs, such as Sorafenib and Crizotinib, featuring this core structure.[4]

Analogs of 2-Amino-6-methylpyridine have been synthesized and evaluated against

numerous cancer cell lines, demonstrating potent growth-inhibitory effects.[5][6] The

mechanism of action often involves the inhibition of key proteins in cancer progression, such as

tyrosine kinases or histone deacetylases.[3][6]
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Compound/Analog Cancer Cell Line(s)
Activity Metric
(IC50 / GI50)

Reference

Pyridine-Urea

derivative 8e
MCF-7 (Breast) IC50 = 0.22 µM [4]

Pyridine-Urea

derivative 8n
MCF-7 (Breast) IC50 = 1.88 µM [4]

2,6-dihaloarylchalcone

3a

Hela (Cervix), MCF-7

(Breast)

IC50 = 3.5 µg/mL

(Hela), 4.5 µg/mL

(MCF7)

[7]

Ethisterone-based

fused-thiazole

compounds

Various
Submicromolar

concentrations
[5]

2,4,6-trisubstituted

pyridine derivatives

Renal and Prostate

cancer lines

Potent activity

reported
[6]

2-methylquinoline-

pyridine hybrid

A549 (Lung), MCF-7

(Breast)

Activity comparable to

doxorubicin
[8]

Signaling Pathway: VEGFR-2 Inhibition

Several pyridine-based derivatives exert their anticancer effects by inhibiting vascular

endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is

crucial for tumor growth and metastasis.
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Caption: Simplified VEGFR-2 signaling pathway inhibited by pyridine-urea analogs.

Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in

numerous diseases. Pyrimidine and pyridine derivatives have been shown to possess anti-

inflammatory properties by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-

2) and inducible nitric oxide synthase (iNOS).[9][10] The modulation of signaling pathways such

as NF-κB and NRF2 is a common mechanism for these compounds.[11][12]
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Compound/Analog Target/Assay
Activity Metric
(IC50)

Reference

2-Amino-6-

methylpyridine-4-

thiazolidinone hybrid

DSB-009

In-vitro anti-

inflammatory assay

Potent activity with a

low µM IC50 value
[13]

2-Amino-4-

methylpyridine analog

2

iNOS Inhibition IC50 = 28 nM [14]

Pyrazolo[3,4-

d]pyrimidine derivative

5

COX-2 Inhibition
IC50 = 0.04 ± 0.09

µmol
[9]

Pyrazolo[3,4-

d]pyrimidine derivative

6

COX-2 Inhibition
IC50 = 0.04 ± 0.02

µmol
[9]

Tetrahydrobenzo[b]thi

ophene derivative 3a

NO Inhibition (RAW

264.7 cells)
87.07% inhibition [12]

Signaling Pathway: NRF2 and NF-κB Modulation

Certain aminopyridine analogs exhibit anti-inflammatory effects by activating the NRF2

antioxidant pathway while inhibiting the pro-inflammatory NF-κB pathway. This dual action

reduces oxidative stress and suppresses the production of inflammatory cytokines.
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Caption: Dual modulation of NF-κB and NRF2 pathways by anti-inflammatory analogs.
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Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. 2-

Aminopyridine derivatives have demonstrated notable activity against a range of pathogenic

bacteria, particularly Gram-positive strains.[1][5][15] The introduction of specific functional

groups or coordination with metal ions can significantly enhance their antibacterial potency.[16]

Comparative Data on Antimicrobial Activity

Compound/Analog Bacterial Strain(s)
Activity Metric
(MIC)

Reference

Compound 2c

(cyclohexylamine

derivative)

S. aureus, B. subtilis 0.039 µg/mL [1]

4-trifluoromethyl

phenyl hydrazone

derivative 24

B. subtilis 3.125 µg/mL [5]

Cu(II)-(6-methyl-

pyridin-2-ylamino)-

acetic acid complex

General antibacterial

activity

Highest activity

among tested

complexes

[16]

Pyridoxine

functionalized 2-

amino-6-

sulfanylpyridines

Gram-positive strains 0.5–4 µg/mL [3]

Pyridoxine

functionalized 2-

amino-6-

sulfanylpyridines

E. coli (Gram-

negative)
8–64 µg/mL [3]

Experimental Protocols & Workflow
The biological evaluation of 2-Amino-6-methylpyridine analogs follows a standardized

workflow, from initial screening to detailed mechanistic studies.
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Caption: Standard workflow for the biological evaluation of synthesized compounds.

Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of compounds on cancer cell lines.
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Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media

(e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-

streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well

and allowed to adhere overnight.

Compound Treatment: The synthesized analogs are dissolved in DMSO to create stock

solutions. These are then serially diluted in culture media and added to the cells. A control

group receives media with DMSO only. Plates are incubated for 48-72 hours.

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each

well, and the plate is incubated for another 4 hours. The MTT is converted by viable cells into

purple formazan crystals.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value

(the concentration of the compound that inhibits 50% of cell growth) is determined by plotting

a dose-response curve.

Protocol for In Vitro Antimicrobial Activity (Broth
Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth

(e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to achieve a

standardized inoculum of approximately 5 x 10^5 CFU/mL.

Compound Preparation: Compounds are serially diluted in a 96-well microtiter plate using

the broth.
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Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive

(bacteria only) and negative (broth only) controls are included.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound at

which no visible bacterial growth is observed.

Protocol for In Vitro Anti-inflammatory Activity (Nitric
Oxide Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-

stimulated macrophage cells.

Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in a 96-well plate as

described for the MTT assay.

Treatment: Cells are pre-treated with various concentrations of the test compounds for 1

hour.

Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce inflammation and NO

production. Control wells are left unstimulated. The plates are incubated for 24 hours.

Griess Assay: After incubation, 50 µL of the cell supernatant from each well is transferred to

a new plate. An equal volume of Griess reagent is added, and the mixture is incubated for 15

minutes at room temperature.

Data Acquisition: The absorbance is measured at 540 nm. The concentration of nitrite (a

stable product of NO) is determined using a sodium nitrite standard curve.

Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control

group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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